molecular formula C31H41FN4 B12786410 1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine CAS No. 385843-95-8

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine

Cat. No.: B12786410
CAS No.: 385843-95-8
M. Wt: 488.7 g/mol
InChI Key: WQOPKMNALJBALB-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with fluorophenyl and naphthalenyl groups, which contribute to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine . This intermediate can then be reacted with 4-(4-naphthalen-1-ylbutyl)piperazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine stands out due to its unique combination of fluorophenyl and naphthalenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

385843-95-8

Molecular Formula

C31H41FN4

Molecular Weight

488.7 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine

InChI

InChI=1S/C31H41FN4/c1-33-17-23-36(24-18-33)31(28-12-14-29(32)15-13-28)25-35-21-19-34(20-22-35)16-5-4-8-27-10-6-9-26-7-2-3-11-30(26)27/h2-3,6-7,9-15,31H,4-5,8,16-25H2,1H3

InChI Key

WQOPKMNALJBALB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CN2CCN(CC2)CCCCC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F

Origin of Product

United States

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